![molecular formula C17H11ClN2 B12526096 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)
1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are prominent in natural and synthetic products due to their biological and pharmaceutical importance. This compound features a pyridoindole core with a 4-chlorophenyl substituent, making it a valuable scaffold in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole can be achieved through various methods, including the Fischer indole synthesis. This reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid or sulfuric acid, or Lewis acids like boron trifluoride .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. One-pot, multi-component reactions are often employed to streamline the synthesis and reduce costs. For example, a Fischer indolisation followed by N-alkylation can be used to rapidly generate the desired indole product .
化学反応の分析
Types of Reactions
1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective effects and antioxidant properties.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of materials for energy storage and biomedical applications.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to interact with enzymes involved in glutathione metabolism, enhancing antioxidant defenses . Additionally, it may modulate neurotransmitter systems, contributing to its neuroprotective effects .
類似化合物との比較
Similar Compounds
- 1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole
- 1-(4-bromophenyl)-9H-pyrido[3,4-b]indole
- 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole
Uniqueness
1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .
特性
分子式 |
C17H11ClN2 |
|---|---|
分子量 |
278.7 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11ClN2/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-10,20H |
InChIキー |
WVYXVFOTRARSQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)
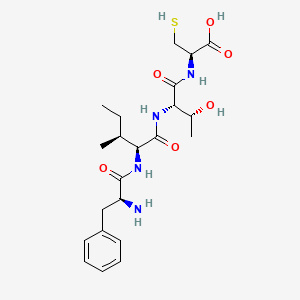

![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
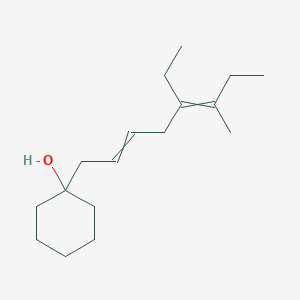
![1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B12526046.png)
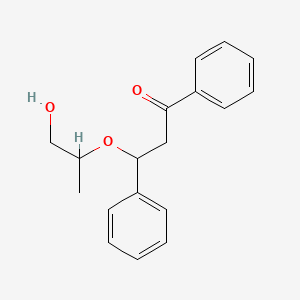
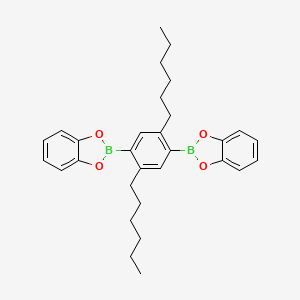
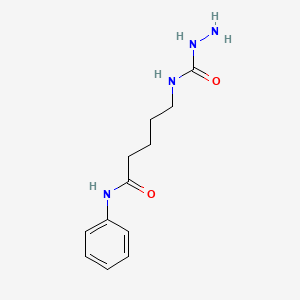
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
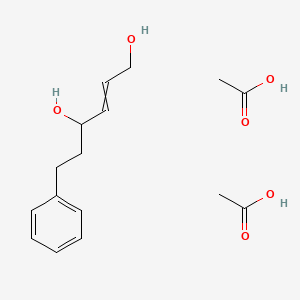
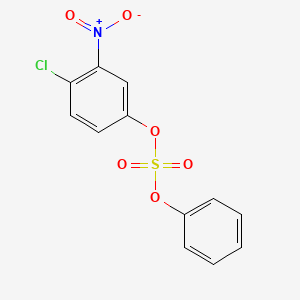
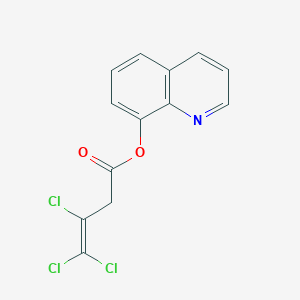
![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
